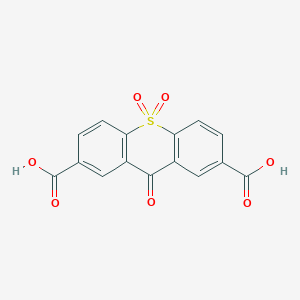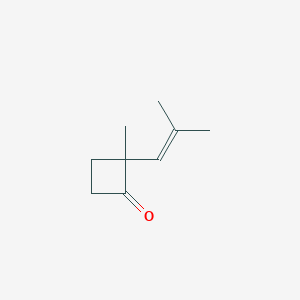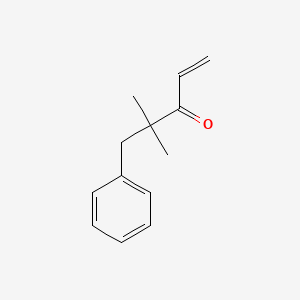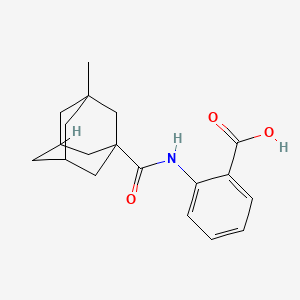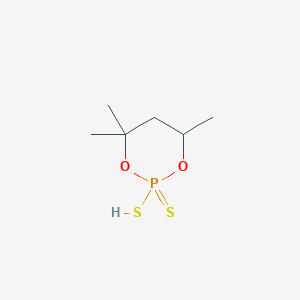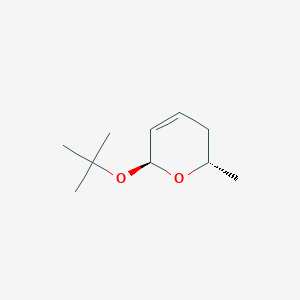![molecular formula C13H18Se B14650194 [(Cyclohexylmethyl)selanyl]benzene CAS No. 53973-68-5](/img/structure/B14650194.png)
[(Cyclohexylmethyl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Cyclohexylmethyl)selanyl]benzene is an organic compound that features a benzene ring substituted with a selanyl group attached to a cyclohexylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclohexylmethyl)selanyl]benzene can be achieved through several methodsThe reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[(Cyclohexylmethyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or other higher oxidation states.
Reduction: Reduction reactions can convert the selanyl group back to its original state or to other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selanyl group can yield selenoxide, while substitution reactions can produce various benzene derivatives .
Scientific Research Applications
[(Cyclohexylmethyl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the role of selenium-containing compounds in biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in drug development.
Mechanism of Action
The mechanism by which [(Cyclohexylmethyl)selanyl]benzene exerts its effects involves interactions with molecular targets and pathways. The selanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Lacks the selanyl group, making it less reactive in redox reactions.
Phenylselenol: Contains a selanyl group but lacks the cyclohexylmethyl moiety, resulting in different chemical properties.
Benzylselenol: Similar to [(Cyclohexylmethyl)selanyl]benzene but with a benzyl group instead of a cyclohexylmethyl group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
53973-68-5 |
|---|---|
Molecular Formula |
C13H18Se |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
cyclohexylmethylselanylbenzene |
InChI |
InChI=1S/C13H18Se/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2 |
InChI Key |
ZGFUSLCSGJDNIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


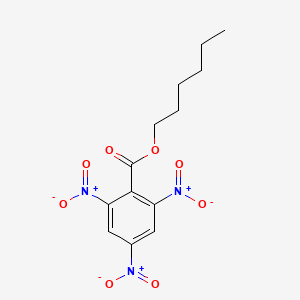
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
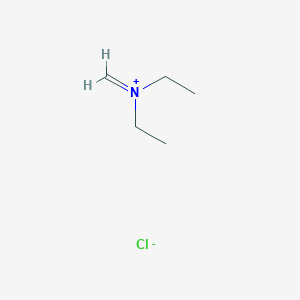

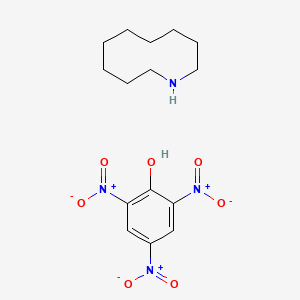
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)

